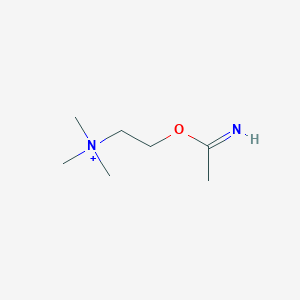
(2-Acetimidoxy)ethyltrimethylammonium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-Acetimidoxy)ethyltrimethylammonium is an organic compound with the chemical formula C8H16ClNO2. It is a quaternary ammonium compound, which means it contains a positively charged nitrogen atom bonded to four organic groups. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2-Acetimidoxy)ethyltrimethylammonium typically involves the reaction of trimethylamine with an appropriate precursor. One common method is the reaction of trimethylamine with (2-acetimidoxy)ethyl chloride under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol, and the temperature is maintained at around 0-5°C to ensure the reaction proceeds smoothly.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and purity. The product is then purified using techniques such as crystallization or distillation to remove any impurities.
Análisis De Reacciones Químicas
Types of Reactions
(2-Acetimidoxy)ethyltrimethylammonium undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced products.
Substitution: The chloride ion can be substituted with other nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like sodium hydroxide or potassium cyanide can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can lead to a variety of derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
(2-Acetimidoxy)ethyltrimethylammonium has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of quaternary ammonium salts.
Biology: This compound is used in the study of cell membranes and ion channels due to its ability to interact with biological membranes.
Industry: It is used in the production of surfactants, detergents, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of (2-Acetimidoxy)ethyltrimethylammonium involves its interaction with biological membranes and ion channels. The positively charged nitrogen atom allows it to bind to negatively charged sites on cell membranes, altering their properties and affecting ion transport. This can lead to changes in cell function and has potential therapeutic applications.
Comparación Con Compuestos Similares
Similar Compounds
(2-Acryloyloxy)ethyltrimethylammonium chloride: This compound is similar in structure but contains an acryloyloxy group instead of an acetimidoxy group.
(2-Methacryloyloxy)ethyltrimethylammonium chloride: Similar to the above compound but with a methacryloyloxy group.
Uniqueness
(2-Acetimidoxy)ethyltrimethylammonium is unique due to its specific functional group, which imparts distinct chemical and biological properties. Its ability to interact with biological membranes and ion channels makes it particularly valuable in research and potential therapeutic applications.
Propiedades
Número CAS |
73264-87-6 |
|---|---|
Fórmula molecular |
C7H17N2O+ |
Peso molecular |
145.22 g/mol |
Nombre IUPAC |
2-ethanimidoyloxyethyl(trimethyl)azanium |
InChI |
InChI=1S/C7H17N2O/c1-7(8)10-6-5-9(2,3)4/h8H,5-6H2,1-4H3/q+1 |
Clave InChI |
PWNPYFWUAJWRBP-UHFFFAOYSA-N |
SMILES |
CC(=N)OCC[N+](C)(C)C |
SMILES canónico |
CC(=N)OCC[N+](C)(C)C |
Sinónimos |
(2-acetimidoxy)ethyltrimethylammonium (2-acetimidoxy)ethyltrimethylammonium chloride 2-AIETA |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


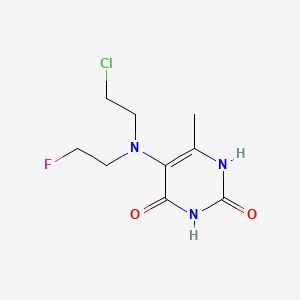

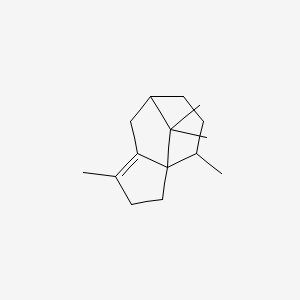
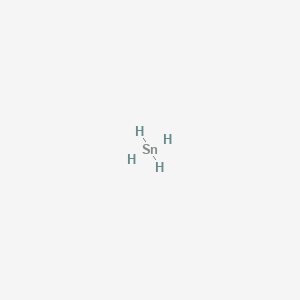
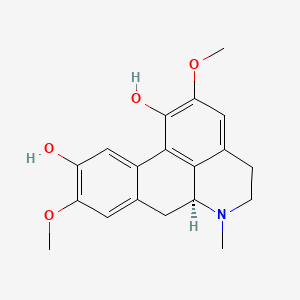
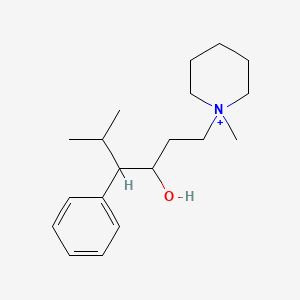
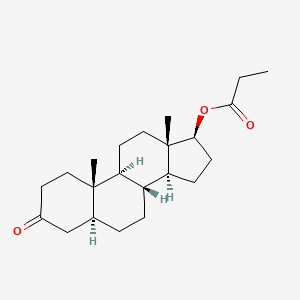
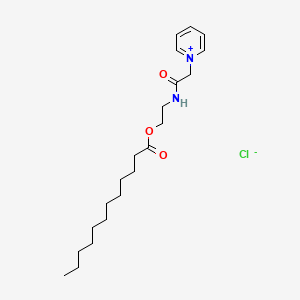

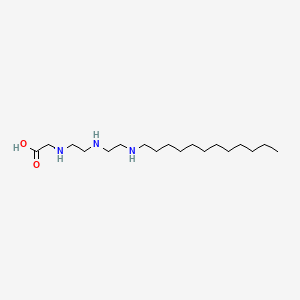
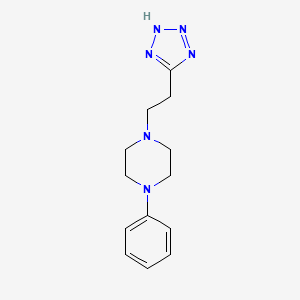
![3-(2-ETHYLBUTANAMIDO)-N-[(FURAN-2-YL)METHYL]BENZAMIDE](/img/structure/B1208516.png)
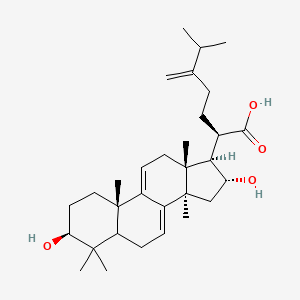
![1-(2-Chlorophenyl)-3-[(2-chlorophenyl)methyl]thiourea](/img/structure/B1208519.png)
